molecular formula C8H7FO B6281168 3-(fluoromethyl)benzaldehyde CAS No. 96258-62-7

3-(fluoromethyl)benzaldehyde

Cat. No.: B6281168
CAS No.: 96258-62-7
M. Wt: 138.14 g/mol
InChI Key: VLUXDTNIKMUDNZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a fluoromethyl (-CH$_2$F) group at the meta position of the benzaldehyde ring. This compound is structurally analogous to other substituted benzaldehydes, such as 3-(hydroxymethyl)benzaldehyde and 3-(bromomethyl)benzaldehyde, which are intermediates in synthesizing α-aminoamide derivatives and heterocyclic compounds . The introduction of fluorine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

96258-62-7

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

3-(fluoromethyl)benzaldehyde

InChI

InChI=1S/C8H7FO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2

InChI Key

VLUXDTNIKMUDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CF

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 3-(methyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinating agents and catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 3-(fluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-(Fluoromethyl)benzoic acid.

    Reduction: 3-(Fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Chemistry

  • 3-(Fluoromethyl)benzaldehyde is utilized as a building block in the synthesis of complex organic molecules. Its unique chemical properties allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Reactions Involving this compound

  • Oxidation: It can be oxidized to form corresponding acids or ketones.
  • Reduction: The aldehyde group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: The fluoromethyl group can undergo nucleophilic substitution, making it a versatile reagent in organic synthesis.

Pharmaceutical Applications

Role in Drug Development

  • This compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the lipophilicity and metabolic stability of drug candidates.

Case Studies

  • Research has indicated that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in cancer pathways. For example, studies have shown that certain derivatives can inhibit hypoxia-inducible factor (HIF)-1, which is critical in tumor growth and survival under low oxygen conditions.

Material Science

Applications in Specialty Chemicals

  • The compound is used in the production of specialty chemicals that possess unique properties due to the presence of the fluoromethyl group. These materials are often utilized in coatings, adhesives, and electronic applications where enhanced performance is required.

Research Insights

  • The incorporation of fluorinated groups into polymers has been shown to improve thermal stability and chemical resistance. Studies have demonstrated that materials synthesized with this compound exhibit superior properties compared to their non-fluorinated counterparts.

Biological Applications

Development of Fluorescent Probes

  • In biological research, this compound serves as a precursor for fluorescent probes used in imaging studies. These probes are essential for visualizing cellular processes and studying biological interactions at the molecular level.

Innovative Uses

  • Recent advancements have led to the development of imaging agents based on this compound that can target specific cellular components, providing insights into cellular functions and disease mechanisms.

Data Summary

Application AreaKey UsesNotable Findings
Chemical SynthesisIntermediate for organic reactionsVersatile reactivity in various reactions
PharmaceuticalsPrecursor for drug synthesisPotential inhibitors for cancer pathways
Material ScienceProduction of specialty chemicalsEnhanced thermal stability in polymers
Biological ApplicationsDevelopment of fluorescent probesEffective imaging agents for cellular studies

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of therapeutic agents. The compound can also act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent(s) Key Properties/Reactivity Reference
3-(Fluoromethyl)benzaldehyde -CH$_2$F (meta) High electronegativity; moderate leaving-group ability; enhanced metabolic stability
3-(Hydroxymethyl)benzaldehyde -CH$_2$OH (meta) Polar hydroxyl group; forms ethers via Williamson reaction; lower lipophilicity
4-Fluoro-3-methylbenzaldehyde -F (para), -CH$_3$ (meta) Steric hindrance from methyl; fluorine-induced electron withdrawal stabilizes carbonyl
3-Fluoro-4-hydroxybenzaldehyde -F (meta), -OH (para) Hydrogen bonding via -OH; acidity (pKa ~8–10); potential for chelation
2-Hydroxy-5-methylbenzaldehyde -OH (ortho), -CH$_3$ (meta) Intramolecular hydrogen bonding; limited solubility in nonpolar solvents
  • Fluorine vs. Hydroxyl/Bromine : The fluoromethyl group in this compound exhibits weaker hydrogen-bonding capacity than hydroxyl analogs but greater metabolic resistance compared to brominated derivatives .
  • Positional Isomerism : Meta-substituted fluoromethyl derivatives show lower steric hindrance than para-substituted analogs (e.g., 4-fluoro-3-methylbenzaldehyde), favoring nucleophilic substitution reactions .

Table 2: Bioactivity Comparison

Compound Reported Bioactivities Applications Reference
This compound Limited direct data; inferred antitumor/antimicrobial potential based on analogs Pharmaceutical intermediates (e.g., α-aminoamides, kinase inhibitors)
Eurotium benzaldehyde derivatives (e.g., flavoglaucin) Antioxidant, antifungal, antitumor Natural product drug discovery
3-(Trifluoromethyl)benzaldehyde Enhanced binding affinity in kinase inhibition Life sciences (e.g., enzyme inhibitors)
4-Hydroxybenzaldehyde Antimicrobial, anti-inflammatory Flavoring agents; preservatives
  • Fluorinated vs. Non-Fluorinated Derivatives: Fluorine’s electron-withdrawing effect enhances binding to electron-rich biological targets (e.g., enzymes), as seen in trifluoromethyl analogs . In contrast, hydroxylated derivatives (e.g., 4-hydroxybenzaldehyde) are more effective in flavor enhancement due to volatility .

Biological Activity

3-(Fluoromethyl)benzaldehyde, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluoromethyl group attached to the benzaldehyde moiety. Its molecular formula is C8H7FC_8H_7F with a molecular weight of approximately 138.14 g/mol. The compound can be synthesized through various methods, including direct fluorination of benzaldehyde or via the introduction of the fluoromethyl group using reagents like trifluoromethyl iodide.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an inhibitor in various enzymatic pathways.

Enzyme Inhibition

  • Cholinesterase Inhibition : Research has shown that derivatives of benzaldehyde, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE inhibition ranged from 46.8 to 137.7 µM, indicating moderate potency against these targets .
  • Anticancer Properties : A recent study identified compounds related to this compound that inhibit cell proliferation in cancer cell lines. The compound demonstrated significant anti-angiogenic effects in vivo and was evaluated using chick chorioallantoic membrane assays, which revealed its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of fluorinated groups enhances the biological activity of benzaldehyde derivatives. For instance, compounds with trifluoromethyl groups at specific positions on the aromatic ring showed increased potency in inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. The findings suggest that these compounds could modulate cellular pathways involved in neuroprotection .
  • Anti-inflammatory Activity : Another investigation into related compounds showed promising anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. The mechanism involved interference with NF-kB signaling pathways, which are pivotal in inflammatory responses .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase46.8 - 137.7
BuChE InhibitionButyrylcholinesterase19.1 - 881.1
Anticancer ActivityCell ProliferationNot specified
Anti-inflammatory EffectsCytokine ProductionNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(fluoromethyl)benzaldehyde, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic fluorination or substitution reactions. For example, bromomethyl or hydroxymethyl precursors (e.g., 3-(bromomethyl)benzaldehyde) can undergo halogen exchange using fluorinating agents like KF in polar aprotic solvents (DMF or DMSO) under anhydrous conditions . Reaction optimization may require controlled temperatures (60–80°C) and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine integration .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>97%) .
  • FT-IR : Identification of aldehyde (C=O stretch ~1700 cm1^{-1}) and fluoromethyl (C-F stretch ~1100 cm1^{-1}) groups .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N2_2 or Ar) at –20°C. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can predict shelf life. Monitor aldehyde oxidation via TLC or HPLC .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Toxicity data are limited; assume acute toxicity and avoid inhalation .

Advanced Research Questions

Q. How does the fluoromethyl group influence the electronic and steric properties of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Fluorine's electron-withdrawing nature deactivates the benzene ring, directing EAS to the meta position. Steric effects from the fluoromethyl group may hinder bulky electrophiles. Computational studies (DFT calculations) can model charge distribution and predict regioselectivity . Experimental validation via nitration or sulfonation reactions is recommended .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthetic modifications of this compound?

  • Methodological Answer :

  • Oxidation control : Use stabilizing agents like BHT (butylated hydroxytoluene) or conduct reactions under inert atmospheres .
  • Dimerization prevention : Employ low temperatures (0–5°C) and dilute reaction conditions to reduce aldehyde self-condensation .
  • Monitoring : Real-time analysis via in-situ IR or Raman spectroscopy detects intermediates .

Q. How can researchers resolve contradictory data in fluorination efficiency across different synthetic protocols?

  • Methodological Answer : Systematic comparison of variables (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) identifies critical factors. For example, DMF may enhance fluorination yield over THF due to better solubility of KF . Replicate studies with controlled parameters (e.g., anhydrous conditions) and validate via 19F^{19}\text{F} NMR quantification .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or fluorinated analog synthesis?

  • Methodological Answer : The fluoromethyl group enhances metabolic stability and bioavailability. It serves as a precursor for fluorinated bioactive molecules, such as PRMT6 inhibitors or antifungal agents . Coupling with amines or alcohols via reductive amination or esterification generates target compounds for pharmacokinetic studies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to evaluate feasibility. Parameters like Fukui indices predict nucleophilic/electrophilic sites. Experimental validation with Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids under optimized conditions (e.g., 80°C, K2_2CO3_3 base) confirms predictions .

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